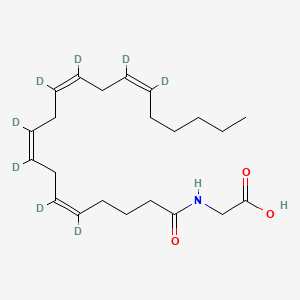

Arachidonoyl Glycine-d8

Übersicht

Beschreibung

Arachidonoyl Glycine-d8 (NAGly-d8) is a compound that contains eight deuterium atoms at the 5, 6, 8, 9, 11, 12, 14, and 15 positions . It is used as an internal standard for the quantification of NAGly by GC- or LC- mass spectrometry .

Synthesis Analysis

NAGly has been isolated from cell cultures treated with arachidonoyl ethanolamide (AEA), from extracts of mammalian brain, and has also been synthesized as an analog of AEA for structure/activity testing . NAGly may be produced endogenously via oxidation of AEA, or by transacylation of arachidonoyl coenzyme A .Molecular Structure Analysis

The molecular formula of Arachidonoyl Glycine-d8 is C22H35NO3 . The exact mass is 369.31190795 g/mol and the monoisotopic mass is also 369.31190795 g/mol . The compound has a topological polar surface area of 66.4 Ų .Chemical Reactions Analysis

NAGly is an endogenous metabolite of the endocannabinoid anandamide and acts as an efficacious agonist at GPR18 . It has been shown to potently drive cellular migration in both BV-2 microglia and HEK293-GPR18 transfected cells .Physical And Chemical Properties Analysis

The molecular weight of Arachidonoyl Glycine-d8 is 369.6 g/mol . It has a XLogP3-AA value of 5.6, indicating its lipophilicity . The compound has 2 hydrogen bond donors and 3 hydrogen bond acceptors . It also has a rotatable bond count of 16 .Wissenschaftliche Forschungsanwendungen

Mass Spectrometry Internal Standard

Arachidonoyl Glycine-d8 is used as an internal standard for the quantification of NAGly by GC- or LC-mass spectrometry. This application is crucial for ensuring accurate and precise measurements in analytical chemistry, particularly in pharmacokinetics and drug metabolism studies .

Endocannabinoid System Research

As an endogenous metabolite of the endocannabinoid anandamide, Arachidonoyl Glycine-d8 acts as an efficacious agonist at GPR18, a G-protein coupled receptor. This makes it valuable for studying microglial migration and the broader implications within the endocannabinoid system .

Neuroscience and Neuroimmunology

Research suggests that Arachidonoyl Glycine-d8 is involved in microglial migration, which is a critical process in CNS immune surveillance. This application is significant for understanding neuroinflammation and the development of potential therapeutic strategies .

GPCR Ligand Research

Arachidonoyl Glycine-d8 has been identified as a ligand for several G-protein coupled receptors (GPCRs). This role is essential for exploring signal transduction pathways and could lead to the development of new drugs targeting these receptors .

Wirkmechanismus

Target of Action

Arachidonoyl Glycine-d8, also known as N-arachidonoyl glycine (NAGly), primarily targets the G-protein coupled receptor 18 (GPR18) . GPR18 is a putative abnormal cannabidiol receptor . It plays a crucial role in the regulation of microglial migration in the central nervous system (CNS) .

Mode of Action

NAGly acts as an efficacious agonist at GPR18 . It potently drives cellular migration in both BV-2 microglia and HEK293-GPR18 transfected cells at sub-nanomolar concentrations . The migration effects are blocked or attenuated by the ‘Abn-CBD’ receptor antagonist O-1918, and low efficacy agonists N-arachidonoyl-serine and cannabidiol .

Biochemical Pathways

NAGly promotes proliferation and activation of MAP kinases in BV-2 microglia and HEK293-GPR18 cells at low nanomolar concentrations . These cellular responses are correlated with microglial migration .

Pharmacokinetics

It is known that nagly is an endogenous metabolite of the endocannabinoid anandamide . It is also suggested that NAGly could be produced endogenously via oxidation of anandamide or by transacylation of arachidonoyl coenzyme A .

Result of Action

NAGly has been reported to be the most effective lipid recruiter of BV-2 microglia currently reported . Its effects mimic those of Abn-CBD . It significantly inhibits TNFα and IFNγ production, showing potential as a therapeutic treatment for chronic inflammation .

Zukünftige Richtungen

NAGly is the most effective lipid recruiter of BV-2 microglia currently reported and its effects mimic those of Abn-CBD . The data generated from this study supports the hypothesis that GPR18 is the previously unidentified ‘Abn-CBD’ receptor . The marked potency of NAGly acting on GPR18 to elicit directed migration, proliferation, and perhaps other MAPK-dependent phenomena advances our understanding of the lipid-based signaling mechanisms employed by the CNS to actively recruit microglia to sites of interest . This offers a novel research avenue for developing therapeutics to elicit a self-renewing population of neuroregenerative microglia, or alternatively, to prevent the accumulation of misdirected, pro-inflammatory microglia which contribute to and exacerbate neurodegenerative disease .

Eigenschaften

IUPAC Name |

2-[[(5Z,8Z,11Z,14Z)-5,6,8,9,11,12,14,15-octadeuterioicosa-5,8,11,14-tetraenoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H35NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(24)23-20-22(25)26/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-20H2,1H3,(H,23,24)(H,25,26)/b7-6-,10-9-,13-12-,16-15-/i6D,7D,9D,10D,12D,13D,15D,16D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLEARPUNMCCKMP-FBFLGLDDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]/C(=C(\[2H])/C/C(=C(/[2H])\C/C(=C(/[2H])\C/C(=C(/[2H])\CCCC(=O)NCC(=O)O)/[2H])/[2H])/[2H])/CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H35NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901046894 | |

| Record name | {[(5Z,8Z,11Z,14Z)-(5,6,8,9,11,12,14,15-2H8)Icosa-5,8,11,14-tetraenoyl]amino}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901046894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Arachidonoyl Glycine-d8 | |

CAS RN |

1159908-44-7 | |

| Record name | {[(5Z,8Z,11Z,14Z)-(5,6,8,9,11,12,14,15-2H8)Icosa-5,8,11,14-tetraenoyl]amino}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901046894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Amino-1,5-dihydropyrido[2,3-b]pyrazine-2,8-dione](/img/structure/B568657.png)